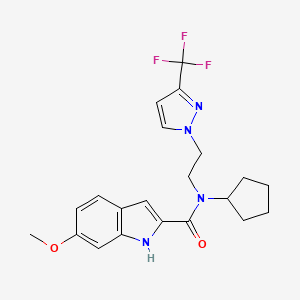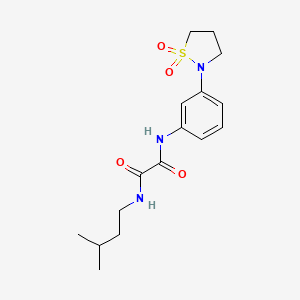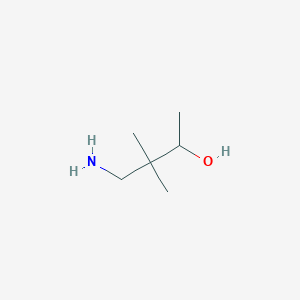
4-Amino-3,3-dimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C6H15NO and a molecular weight of 117.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanol backbone with two methyl groups attached to the third carbon atom and an amino group attached to the fourth carbon atom . The InChI code for this compound is 1S/C6H15NO/c1-5(8)6(2,3)4-7/h5,8H,4,7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
1. Asymmetric Catalysis in Organic Synthesis
4-Amino-3,3-dimethylbutan-2-ol derivatives have been utilized as catalysts in asymmetric synthesis. For instance, (R)-(−)-1-piperidino-3,3-dimethylbutan-2-ol was used in the asymmetric ethylation of trans-crotonaldehyde, leading to trans-(S)-4-hexen-3-ol. The study highlighted the influence of catalyst enantiopurity and loading on product yield and enantiopurity, providing insights for reaction scale-up (Hoard, Moher, & Turpin, 1999).
2. Novel Protection Methods for Sulfonic Acids
The 'safety-catch' principle was applied to develop a new method for protecting sulfonic acids, involving derivatives of this compound. This method enabled the production of protected derivatives of taurine (2-aminoethanesulfonic acid) through a series of chemical transformations. This approach holds potential for broader applications in the protection of sulfonic acids and is adaptable to a multiparallel format (Seeberger, Griffin, Hardcastle, & Golding, 2007).
3. Dynamics in Plastic Crystalline Phases
This compound and its isomers were studied for their dynamics in plastic crystalline phases, which included analyzing molecular motions and self-diffusion coefficients. The study revealed unique dynamic and phase behaviors, providing quantitative insights into internal motions and molecular reorientations, crucial for understanding solid-state polymorphism (Carignani et al., 2018).
4. Thermal Decomposition Kinetics
The kinetics of thermal decomposition of compounds closely related to this compound, like 2,3-epoxy-2,3-dimethylbutane, have been computationally studied to understand the energetics and pathways of decomposition. This research provided valuable insights into the regioselectivity of decomposition and its dependence on temperature and pressure, aiding in the understanding of the stability and reactivity of similar compounds (Shiroudi & Zahedi, 2016).
5. Synthesis of Neotame and Related Compounds
Research has been directed towards synthesizing 3,3-dimethylbutanal and 3,3-dimethylbutanol, which are important intermediates in the synthesis of Neotame, a sweetening agent significantly sweeter than Aspartame. The study detailed the efficient methods and reaction parameters necessary for the synthesis, contributing to the field of sweetener production (Tanielyan & Augustine, 2012).
Safety and Hazards
The safety data sheet for 4-Amino-3,3-dimethylbutan-2-ol indicates that it is a flammable liquid and vapor. It may be harmful if inhaled and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-amino-3,3-dimethylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(8)6(2,3)4-7/h5,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRFVXRCBRHLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
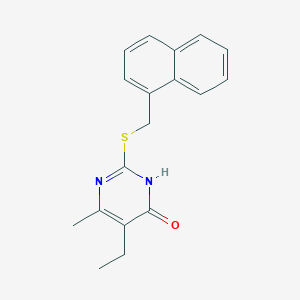
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)

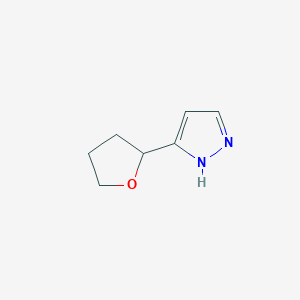
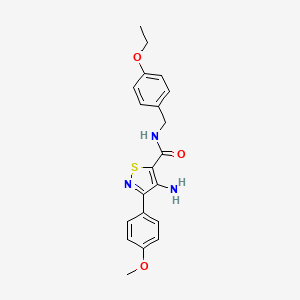
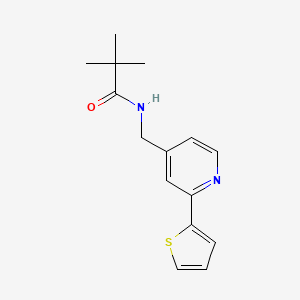

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-[2-(Prop-2-enoylamino)ethyl]-1-(trifluoromethyl)cyclohexane-1-carboxamide](/img/structure/B2779927.png)
![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)
